R 1364 (Steroid)

描述

While direct references to "R 1364" in the provided evidence are scarce, contextual clues suggest it belongs to the broader class of steroidal compounds, which modulate biological pathways such as hormone regulation, anti-inflammatory responses, or receptor activation. For instance, steroidal pyrimidines () and sulfated/glucuronidated steroids () share structural and functional parallels with R 1364. Analytical methods for steroid detection, such as HRGC/HRMS (), further underscore its classification within this chemical family.

属性

CAS 编号 |

1044-96-8 |

|---|---|

分子式 |

C22H30O2 |

分子量 |

326.48 |

IUPAC 名称 |

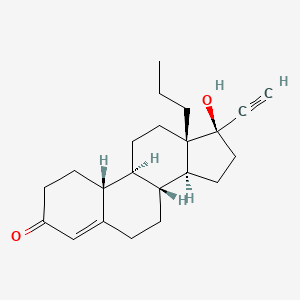

(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-propyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H30O2/c1-3-11-21-12-9-18-17-8-6-16(23)14-15(17)5-7-19(18)20(21)10-13-22(21,24)4-2/h2,14,17-20,24H,3,5-13H2,1H3/t17-,18+,19+,20-,21-,22-/m0/s1 |

InChI 键 |

NUCQOTUSUGFIDQ-ZCPXKWAGSA-N |

SMILES |

CCCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Steroidal Compounds

2.1 Pharmacological Profiles

R 1364’s activity can be contextualized against other steroids:

- Hydrocortisone : A natural glucocorticoid with anti-inflammatory properties. Unlike R 1364, hydrocortisone has well-established clinical applications in allergy and autoimmune disorders .

- Aldosterone: A mineralocorticoid regulating electrolyte balance.

- Synthetic Anabolic Steroids : Compounds like testosterone derivatives prioritize muscle growth, whereas R 1364’s steroidal pyrimidine backbone () suggests a focus on receptor binding or enzymatic inhibition.

2.2 Structural Features

Key structural distinctions are critical for functional differentiation:

- Pyrimidine Integration: R 1364’s pyrimidine moiety () enhances its binding affinity to non-classical steroid receptors, distinguishing it from traditional glucocorticoids or estrogens.

- Sulfation/Glucuronidation : Unlike sulfated steroids in , R 1364’s synthetic modifications likely improve metabolic stability or tissue specificity.

2.3 Analytical and Detection Methods

R 1364’s identification in environmental or biological matrices requires advanced techniques, such as isotope dilution quantitation (). Comparatively, natural steroids like cortisol are detectable via immunoassays, while synthetic analogs like R 1364 demand HRGC/HRMS due to structural complexity and low endogenous concentrations.

Research Findings and Limitations

常见问题

Q. How to ensure reproducibility in R 1364’s synthetic protocols?

- Publish step-by-step synthesis with NMR/HPLC validation data.

- Share raw datasets and code (e.g., R/Python scripts) in public repositories like Zenodo .

Tables: Key Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。